6-Bromo-4-methoxy-2,2'-bipyridine
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Overview
Description
6-Bromo-4-methoxy-2,2’-bipyridine is an organic compound with the molecular formula C₁₁H₉BrN₂O It is a derivative of bipyridine, characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the bipyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-2,2’-bipyridine typically involves the bromination of 4-methoxy-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for 6-Bromo-4-methoxy-2,2’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-methoxy-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by groups like methoxy or amino.
Coupling Reactions: Products include biaryl compounds and other complex bipyridine derivatives.
Scientific Research Applications
6-Bromo-4-methoxy-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxy-2,2’-bipyridine largely depends on its application. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. The bipyridine moiety facilitates electron transfer processes, making it an effective component in catalytic cycles. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups at the 4th positions on both pyridine rings.
6-Bromo-2,2’-bipyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2,2’-Bipyridine: The parent compound without any substituents, used widely in coordination chemistry.
Uniqueness: 6-Bromo-4-methoxy-2,2’-bipyridine is unique due to the presence of both bromine and methoxy substituents, which enhance its reactivity and allow for diverse chemical modifications. This dual substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules and metal complexes .
Properties
CAS No. |
205052-93-3 |
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Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-bromo-4-methoxy-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2O/c1-15-8-6-10(14-11(12)7-8)9-4-2-3-5-13-9/h2-7H,1H3 |
InChI Key |
LCSPTQXSTGZSGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C2=CC=CC=N2 |
Origin of Product |
United States |
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